molecular formula C9H13Cl2N3S B1447650 [1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride CAS No. 1426290-99-4

[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride

Cat. No.: B1447650
CAS No.: 1426290-99-4
M. Wt: 266.19 g/mol
InChI Key: GZTWVNXQMPIGJH-UHFFFAOYSA-N
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Description

[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride: is a chemical compound that features a thienyl group attached to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thienyl and imidazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The thienyl group can then be introduced through a substitution reaction using appropriate thienyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl group.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Thienyl sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted thienyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for enzyme inhibition studies .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with biological macromolecules .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its thienyl group contributes to its potential as a component in organic semiconductors .

Mechanism of Action

The mechanism of action of [1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the thienyl group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • **1-[4-(2-Thienyl)-1H-imidazol-2-YL]methanol
  • **1-[4-(2-Thienyl)-1H-imidazol-2-YL]acetic acid
  • **1-[4-(2-Thienyl)-1H-imidazol-2-YL]propylamine

Uniqueness

Compared to similar compounds, [1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity. The presence of the dihydrochloride salt form also enhances its solubility in aqueous environments, making it more suitable for biological applications .

Properties

IUPAC Name

1-(5-thiophen-2-yl-1H-imidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S.2ClH/c1-6(10)9-11-5-7(12-9)8-3-2-4-13-8;;/h2-6H,10H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTWVNXQMPIGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CS2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride
Reactant of Route 2
[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride
Reactant of Route 3
[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride
Reactant of Route 4
[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride
Reactant of Route 5
[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride
Reactant of Route 6
[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride

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